Pyridine 3-nitrobenzenesulfonate
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Overview
Description
Pyridine 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C11H10N2O5S. This compound is characterized by its molecular weight of 282.27 g/mol and a melting point range of 119-122°C. This compound is used as a mild acid catalyst in various chemical reactions, particularly in the formation of cyclic orthoesters and as protecting groups in nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine 3-nitrobenzenesulfonate can be synthesized through the reaction of pyridine with 3-nitrobenzenesulfonic acid. The reaction typically involves dissolving pyridine in a suitable solvent, such as ethanol or methanol, followed by the addition of 3-nitrobenzenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Pyridine 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of pyridine derivatives with reduced nitro groups.
Substitution: Generation of various substituted pyridine compounds.
Scientific Research Applications
Pyridine 3-nitrobenzenesulfonate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of cyclic orthoesters and protecting groups in nucleosides.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which pyridine 3-nitrobenzenesulfonate exerts its effects involves its role as a mild acid catalyst. It facilitates the formation of cyclic orthoesters by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved include the activation of nucleosides and the stabilization of intermediates in organic reactions.
Comparison with Similar Compounds
Pyridine hydrochloride
Pyridine acetate
Pyridine sulfate
Pyridine nitrate
Properties
IUPAC Name |
3-nitrobenzenesulfonic acid;pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFZXZRKPNZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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